REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][CH2:11][C:12](OCC)(OCC)OCC.O>C(O)C>[Cl:10][CH2:11][C:12]1[O:9][C:3]2[CH:4]=[CH:5][C:6]([Br:8])=[CH:7][C:2]=2[N:1]=1
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Name
|
|
Quantity
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1.6 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Br)O
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting solution was warmed on a steambath for 1.5 hour
|
Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
The precipitated solid was collected
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Type
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CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
to obtain the product (1.12 g
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Name
|
|
Type
|
|
Smiles
|
ClCC=1OC2=C(N1)C=C(C=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |